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Introduction

Recent advancements in the understanding of epigenetic regulation in leukemia have identified
the histone acetyltransferase KAT6A and the scaffold protein Menin as critical therapeutic
targets, particularly in leukemias driven by MLL (KMT2A) rearrangements or NUP98 fusions.
This document provides detailed application notes and protocols for the combined use of the
KATG6A inhibitor PF-9363 (also known as CTx-648 or referred to here as KAT681) and Menin
inhibitors (e.g., revumenib/SNDX-5613, VTP50469) in preclinical leukemia models. The
combination of these inhibitors has demonstrated marked synergy, effectively suppressing
leukemogenesis and overcoming resistance to Menin inhibitor monotherapy.[1][2][3]

Mechanism of Action and Rationale for Combination

In MLL-rearranged (MLL-r) and NUP98-rearranged (NUP98-r) acute myeloid leukemia (AML),
the fusion oncoproteins recruit a complex of proteins to chromatin to drive an oncogenic
transcriptional program.[2][4] This complex includes Menin, which is essential for tethering the
MLL-fusion protein to target genes like HOXA9 and MEIS1, leading to their overexpression and
blocking cellular differentiation.[3][5] Menin inhibitors disrupt the Menin-MLL interaction, leading
to the displacement of the MLL-fusion complex from chromatin and subsequent downregulation
of its target genes.[3][6]
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KATG6A (also known as MOZ) is a histone acetyltransferase that catalyzes the acetylation of
histone H3 at lysine 23 (H3K23ac), an epigenetic mark associated with active transcription.[2]
[3] KAT6A is often part of the MLL-fusion protein complex and contributes to the activation of
leukemogenic genes.[7][8] The inhibitor PF-9363 is a potent and selective inhibitor of KAT6A
and its paralog KAT6B.[2][9] At higher concentrations, PF-9363 also inhibits the related histone
acetyltransferase KAT7, which is responsible for H3K14 acetylation.[1][10]

The combination of a KAT6A inhibitor and a Menin inhibitor provides a dual blockade of the
oncogenic transcriptional machinery in these leukemias. This synergistic approach leads to a
more profound and durable suppression of the leukemic state and can overcome resistance
mechanisms that arise during Menin inhibitor monotherapy.[1][3][11]

Quantitative Data: In Vitro Efficacy of PF-9363 and
Menin Inhibitors

The following tables summarize the in vitro activity of PF-9363 and its synergistic effects when
combined with Menin inhibitors in various leukemia cell lines.

Table 1: Single Agent In Vitro Activity of PF-9363 (KAT681)

Cell Line Leukemia Subtype IC50 (nM) Reference
MOLM-13 MLL-AF9 Potent activity [7]

MV4;11 MLL-AF4 Potent activity [12]
OCI-AML2 MLL-AF6 Effective

Nomo-1 MLL-AF9 Effective Not specified
SEM MLL-AF4 Effective [12]

RS4;11 MLL-AF4 Effective [12]

Table 2: Synergistic Effects of PF-9363 and Menin Inhibitors in Leukemia Cell Lines
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Leukemia

Synergy

Cell Line Menin Inhibitor . Reference
Subtype Observation
MOLM-13 MLL-AF9 VTP50469 Marked Synergy [1]
OCI-AML2
o Overcomes
(Menin-inhibitor MLL-AF6 VTP50469 ]
_ Resistance
resistant)
NUP98-KDM5A Revumenib Enhanced
NUP98-r AMKL _ o
PDX model (SNDX-5613) Differentiation
NUP98-NSD1
PDX model Revumenib Induced Tumor
o NUP98-r ]
(Menin-inhibitor (SNDX-5613) Regression
resistant)

Experimental Protocols
Protocol 1: In Vitro Cell Viability and Synergy Assays

This protocol describes the assessment of cell viability and the synergistic interaction between

PF-9363 and a Menin inhibitor in leukemia cell lines.

Materials:

 RPMI-1640 medium with 10% FBS

« PF-9363 (KAT681)

e Menin inhibitor (e.g., revumenib)

e DMSO (vehicle control)

e 96-well plates

Leukemia cell lines (e.g., MOLM-13, MV4;11)

o CellTiter-Glo® Luminescent Cell Viability Assay kit
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e Luminometer
Procedure:

o Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per
well in 100 pL of culture medium.

e Drug Preparation: Prepare serial dilutions of PF-9363 and the Menin inhibitor in culture
medium. A 6x6 matrix of concentrations is recommended for synergy analysis.

o Treatment: Add the drug dilutions to the cells. Include wells with single agents and the
combination, as well as a vehicle control (DMSO).

 Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5%
CO2.

 Viability Assessment: On the day of analysis, equilibrate the plate to room temperature for 30
minutes. Add 100 pL of CellTiter-Glo® reagent to each well.

» Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce
cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

o Data Acquisition: Record the luminescence using a luminometer.
o Data Analysis:
o Calculate the percentage of cell viability relative to the vehicle control.

o Determine the IC50 values for each single agent using non-linear regression analysis
(e.g., in GraphPad Prism).

o Calculate the Combination Index (Cl) using the Chou-Talalay method to determine
synergy (Cl < 1), additivity (CI = 1), or antagonism (CI > 1).

Protocol 2: Western Blotting for Histone Acetylation
Marks
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This protocol is for detecting changes in H3K23ac and H3K14ac levels following treatment with
PF-9363.

Materials:

Leukemia cells treated with PF-9363 and/or Menin inhibitor

e Histone extraction buffer

e 0.4 N H2SO0s4

e Acetone

o BCA protein assay kit

« SDS-PAGE gels (15%)

e PVDF membrane

» Blocking buffer (5% BSA in TBST)

e Primary antibodies: anti-H3K23ac, anti-H3K14ac, anti-total Histone H3

o HRP-conjugated secondary antibody

e Chemiluminescent substrate

Procedure:

e Histone Extraction:

o Harvest and wash treated cells with ice-cold PBS.

o Perform acid extraction of histones using 0.4 N H2SOa4.[10]

o Precipitate histones with acetone.[13]

o Resuspend the histone pellet in water and determine the protein concentration using a
BCA assay.
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» Western Blotting:
o Prepare protein samples and separate them on a 15% SDS-PAGE gel.
o Transfer the proteins to a PVDF membrane.
o Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

o Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions
should be optimized, but a starting point is 1:1000.

o Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at
room temperature.

o Detect the signal using a chemiluminescent substrate.

o Normalize the acetylated histone signal to the total histone H3 signal.

Protocol 3: In Vivo Xenograft Studies in Mice

This protocol outlines the procedure for evaluating the in vivo efficacy of the combination
therapy in a patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) model of
leukemia.

Materials:

Immunocompromised mice (e.g., NSG mice)

e Leukemia cells (e.g., MOLM-13, or patient-derived cells)

o PF-9363 (formulated for oral gavage)

e Menin inhibitor (formulated for oral gavage)

» Vehicle control

 Calipers for tumor measurement (for subcutaneous models)

o Flow cytometry antibodies for monitoring human CD45+ cells in peripheral blood

© 2025 BenchChem. All rights reserved. 6/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10862205?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Procedure:
o Xenograft Establishment:

o For CDX models, inject 1-5 x 1076 leukemia cells intravenously or subcutaneously into
immunocompromised mice.

o For PDX models, implant patient-derived leukemia cells into mice.[14][15][16]

o Treatment Initiation: Once the leukemia is established (e.g., detectable human CD45+ cells
in peripheral blood or palpable tumors), randomize the mice into treatment groups: Vehicle,
PF-9363 alone, Menin inhibitor alone, and the combination.

o Drug Administration: Administer the drugs and vehicle via oral gavage according to a
predetermined schedule (e.g., daily or 5 days on/2 days off). Dosing will need to be
optimized, but published studies have used doses in the range of 1-10 mg/kg for PF-9363
and 50-100 mg/kg for Menin inhibitors in mouse models.[2]

e Monitoring:
o Monitor the health and body weight of the mice regularly.

o For intravenous models, monitor leukemia burden by periodic retro-orbital bleeding and
flow cytometry for human CD45+ cells.

o For subcutaneous models, measure tumor volume with calipers.
e Endpoint and Analysis:

o At the end of the study (due to tumor burden or a predefined time point), euthanize the
mice and harvest tissues (bone marrow, spleen, tumor) for further analysis (e.g., flow
cytometry, histology, western blotting).

o Analyze survival data using Kaplan-Meier curves.

o Compare tumor growth or leukemia burden between the treatment groups.
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Caption: Mechanism of synergistic action of KAT6A and Menin inhibitors.
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Caption: Workflow for in vitro synergy testing.
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Caption: Logical framework of combination therapy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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